6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available starting materials such as 6,8-dichloroisoquinoline.
Reduction: The isoquinoline ring is reduced to form the dihydroisoquinoline structure. This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The formation of the lactam (1(2H)-one) ring can be achieved through cyclization reactions, often involving acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated isoquinoline derivatives.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloroisoquinoline: Lacks the dihydro and lactam features.
3,4-Dihydroisoquinolin-1(2H)-one: Lacks the chlorine substituents.
6,8-Dibromo-3,4-dihydroisoquinolin-1(2H)-one: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both chlorine atoms and the dihydroisoquinolinone structure, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H7Cl2NO |
---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
6,8-dichloro-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) |
InChI Key |
OEVOVUNCEJZHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C=C(C=C2Cl)Cl |
Origin of Product |
United States |
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